molecular formula C20H17N3O5 B7682618 N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(2-methyl-4-oxoquinazolin-3-yl)acetamide

N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(2-methyl-4-oxoquinazolin-3-yl)acetamide

Número de catálogo B7682618
Peso molecular: 379.4 g/mol
Clave InChI: QININKBFMYQTSM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(2-methyl-4-oxoquinazolin-3-yl)acetamide, also known as AMN082, is a selective agonist of metabotropic glutamate receptor 7 (mGluR7). This compound has been studied for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, and schizophrenia.

Mecanismo De Acción

N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(2-methyl-4-oxoquinazolin-3-yl)acetamide is a selective agonist of mGluR7, a subtype of metabotropic glutamate receptor that is predominantly expressed in the central nervous system. Activation of mGluR7 has been shown to have a modulatory effect on neurotransmitter release, including the inhibition of glutamate release. This mechanism is thought to underlie the anxiolytic, antidepressant, and antipsychotic effects of N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(2-methyl-4-oxoquinazolin-3-yl)acetamide.
Biochemical and Physiological Effects:
N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(2-methyl-4-oxoquinazolin-3-yl)acetamide has been shown to have a range of biochemical and physiological effects in animal models. These include the modulation of neurotransmitter release, the regulation of synaptic plasticity, and the modulation of neuronal excitability. In addition, N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(2-methyl-4-oxoquinazolin-3-yl)acetamide has been shown to have anti-inflammatory effects, suggesting its potential as a treatment for neuroinflammatory disorders.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(2-methyl-4-oxoquinazolin-3-yl)acetamide has several advantages for use in lab experiments. It is a selective agonist of mGluR7, which allows for the specific modulation of this receptor subtype. In addition, the compound has been extensively studied in animal models, providing a wealth of data on its effects and mechanisms of action. However, there are also limitations to the use of N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(2-methyl-4-oxoquinazolin-3-yl)acetamide in lab experiments. The compound has poor solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, the lack of human clinical data means that the potential therapeutic applications of N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(2-methyl-4-oxoquinazolin-3-yl)acetamide in humans are not yet fully understood.

Direcciones Futuras

There are several future directions for research on N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(2-methyl-4-oxoquinazolin-3-yl)acetamide. One area of interest is the potential therapeutic applications of the compound in neurological and psychiatric disorders. Further preclinical and clinical studies are needed to determine the efficacy and safety of N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(2-methyl-4-oxoquinazolin-3-yl)acetamide in humans. In addition, there is a need for further research on the mechanisms of action of N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(2-methyl-4-oxoquinazolin-3-yl)acetamide, including its effects on neurotransmitter release and synaptic plasticity. Finally, the development of more soluble analogs of N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(2-methyl-4-oxoquinazolin-3-yl)acetamide may improve its usefulness as a research tool and potential therapeutic agent.

Métodos De Síntesis

The synthesis of N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(2-methyl-4-oxoquinazolin-3-yl)acetamide involves several steps, including the condensation of 2-methyl-4-oxoquinazoline-3-carboxylic acid with 2-amino-5-acetylfuran, followed by the acetylation of the resulting intermediate with acetic anhydride. The final product is obtained by the reaction of the acetylated intermediate with 1,3-benzodioxole-5-carboxylic acid chloride. The purity of the compound can be confirmed by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Aplicaciones Científicas De Investigación

N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(2-methyl-4-oxoquinazolin-3-yl)acetamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, and schizophrenia. The compound has shown promising results in preclinical studies, demonstrating anxiolytic and antidepressant effects in animal models. In addition, N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(2-methyl-4-oxoquinazolin-3-yl)acetamide has been shown to have antipsychotic effects in animal models of schizophrenia, suggesting its potential as a treatment for this disorder.

Propiedades

IUPAC Name

N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(2-methyl-4-oxoquinazolin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O5/c1-11(24)14-7-17-18(28-10-27-17)8-16(14)22-19(25)9-23-12(2)21-15-6-4-3-5-13(15)20(23)26/h3-8H,9-10H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QININKBFMYQTSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1CC(=O)NC3=CC4=C(C=C3C(=O)C)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(2-methyl-4-oxoquinazolin-3-yl)acetamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.